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molecular formula C9H9NO5 B1277286 Methyl 2-methoxy-5-nitrobenzoate CAS No. 34841-11-7

Methyl 2-methoxy-5-nitrobenzoate

Cat. No. B1277286
M. Wt: 211.17 g/mol
InChI Key: DOBFJVVTBNTGCW-UHFFFAOYSA-N
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Patent
US06369074B1

Procedure details

A 500 ml round bottom flask was charged witih 5.35 grams of 60% sodium hydride dispersion and the solid was washed twice with hexane and decanted (under nitrogen). The residue was suspended in 200 mL of dimethylformamide (DMF), cooled to 0° C. and was treated with 11 grams (60 mmol) of 2-hydroxy-5-nitrobenzoic acid. The reaction mixture was stirred for 1 hour at 0° C. The mixture was then treated with 17 mL (180 mmol) dimethyl sulfate and was allowed to warm to room temperature while stirring for 1.5 hours. An additional 17 mL of dimethyl sulfate was added and the reaction was stirred overnight at room temperature. The mixture was diluted with 1.5 L ethyl acetate and was washed with 400 ml of 0.75 M aqueous sodium hydroxide (NaOH) solution followed by 400 mL of saturated bicarbonate solution, 400 mL of water and 500 mL of saturated brine. The organic phase was dried and evaporated. There was obtained 11.6 grams of the desired product as yellow flakes. The material was generally used without purification.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1C=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:5]=1C(O)=O.S(OC)(O[CH3:20])(=O)=O.[C:23]([O:26][CH2:27]C)(=[O:25])[CH3:24]>>[CH3:27][O:26][C:23](=[O:25])[C:24]1[CH:11]=[C:10]([N+:13]([O-:15])=[O:14])[CH:9]=[CH:5][C:4]=1[O:3][CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
17 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solid was washed twice with hexane
CUSTOM
Type
CUSTOM
Details
decanted (under nitrogen)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
while stirring for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the reaction was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
was washed with 400 ml of 0.75 M aqueous sodium hydroxide (NaOH) solution
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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